Cas no 2060060-91-3 (2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine)

2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- Cyclohexanamine, 2-fluoro-3,3,5,5-tetramethyl-
- 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine
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- MDL: MFCD30498095
- インチ: 1S/C10H20FN/c1-9(2)5-7(12)8(11)10(3,4)6-9/h7-8H,5-6,12H2,1-4H3
- InChIKey: YEFNUZGEEYCIKY-UHFFFAOYSA-N
- SMILES: C1(N)CC(C)(C)CC(C)(C)C1F
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-335998-0.5g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 0.5g |
$713.0 | 2023-09-04 | ||
Enamine | EN300-335998-10.0g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 10.0g |
$3191.0 | 2023-02-23 | ||
Enamine | EN300-335998-0.1g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 0.1g |
$653.0 | 2023-09-04 | ||
Enamine | EN300-335998-1.0g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-335998-0.25g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 0.25g |
$683.0 | 2023-09-04 | ||
Enamine | EN300-335998-5g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 5g |
$2152.0 | 2023-09-04 | ||
Enamine | EN300-335998-10g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 10g |
$3191.0 | 2023-09-04 | ||
Enamine | EN300-335998-2.5g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 2.5g |
$1454.0 | 2023-09-04 | ||
Enamine | EN300-335998-0.05g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 0.05g |
$624.0 | 2023-09-04 | ||
Enamine | EN300-335998-5.0g |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine |
2060060-91-3 | 5.0g |
$2152.0 | 2023-02-23 |
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amineに関する追加情報
Introduction to 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine (CAS No. 2060060-91-3)
2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2060060-91-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated amines, which are widely recognized for their unique chemical properties and potential applications in drug development. The structural features of this molecule, particularly the presence of a fluorine atom and multiple alkyl substituents, contribute to its distinct reactivity and utility in synthetic chemistry.
The fluoro group in 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. Fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall efficacy of drug candidates. In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to optimize drug-like properties. The tetramethylcyclohexane backbone provides steric hindrance and lipophilicity, making this compound an attractive intermediate for designing molecules with improved solubility and membrane permeability.
One of the most compelling aspects of 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine is its versatility in synthetic chemistry. The combination of a fluorine substituent and a bulky amine group allows for diverse functionalization strategies, enabling chemists to explore various structural modifications. This flexibility has been leveraged in the development of novel therapeutic agents targeting a wide range of diseases. For instance, fluorinated amines have shown promise in the treatment of neurological disorders, cancer, and infectious diseases due to their ability to interact selectively with biological macromolecules.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence the biological activity of 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine and its derivatives. Molecular modeling studies have revealed that the fluorine atom can participate in hydrogen bonding interactions with polar residues in protein targets, thereby increasing binding affinity. Additionally, the tetramethylcyclohexane moiety can adopt multiple conformations due to its rigid structure, which may contribute to improved pharmacokinetic profiles. These insights have guided the design of next-generation drug candidates with enhanced efficacy and reduced side effects.
The pharmaceutical industry has been particularly interested in exploring the potential of 2-fluoro-3,3,5,5-tetramethylcyclohexan-1-amine as a building block for small-molecule drugs. Its unique structural features make it an excellent candidate for generating libraries of compounds for high-throughput screening (HTS). By systematically varying functional groups while retaining the core fluoro-substituted tetramethylcyclohexane scaffold, researchers can identify novel molecules with desirable pharmacological properties. This approach has led to several promising candidates entering clinical trials for various therapeutic indications.
In addition to its applications in drug discovery, 2-fluoro-3, 3, 5, 5-tetramethylcyclohexan-1-amine has found utility in materials science and agrochemical research. The presence of fluorine atoms imparts unique electronic properties to materials derived from this compound, making it suitable for applications in organic electronics and liquid crystals. Furthermore, its stability under various environmental conditions makes it a valuable component in developing advanced polymers and coatings.
The synthesis of 2-fluoro-3, 3, 5, 5-tetramethylcyclohexan-1-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include fluorination reactions, ring-closing metathesis, and selective functional group transformations. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic routes, reducing waste generation and energy consumption. These advancements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
As research continues, new applications for 2-fluoro-3, 3, 5, 5-tetramethylcyclohexan-1-amine are likely to emerge. The integration of machine learning algorithms with experimental data has accelerated the discovery process, allowing researchers to predict promising derivatives with higher accuracy. This synergy between computational tools and traditional wet chemistry is transforming how novel compounds are designed and validated.
In conclusion, 2-fluoro-3, 3, 5, 5-tetramethylcyclohexan-1-amine (CAS No. 2060060) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural attributes make it an invaluable tool for pharmaceutical development, materials science, and agrochemical innovation. As our understanding of molecular interactions deepens, so too will the potential uses for this versatile compound expand.
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